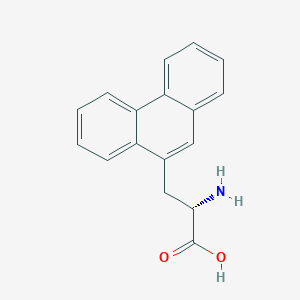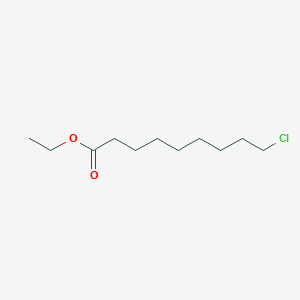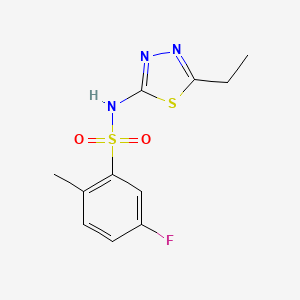
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-5-FLUORO-2-METHYLBENZENESULFONAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-5-FLUORO-2-METHYLBENZENESULFONAMIDE typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 5-fluoro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-5-FLUORO-2-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-5-FLUORO-2-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-METHOXYBENZAMIDE
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3,4-DIMETHOXYBENZAMIDE
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-5-FLUORO-2-METHYLBENZENESULFONAMIDE is unique due to the presence of the fluorine atom, which enhances its biological activity and membrane permeability. The combination of the thiadiazole ring and the sulfonamide group provides a versatile scaffold for various biological interactions, making it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
67475-17-6 |
|---|---|
Molecular Formula |
C11H12FN3O2S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H12FN3O2S2/c1-3-10-13-14-11(18-10)15-19(16,17)9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
UVAXYXIHLOKBCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=C(C=CC(=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
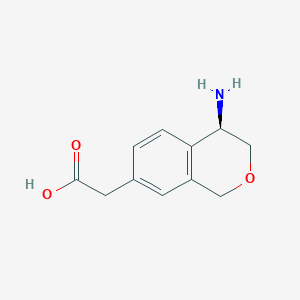

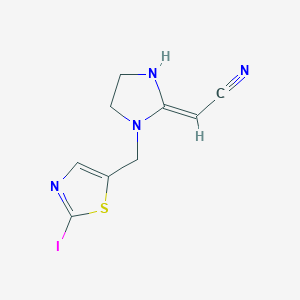
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)

![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
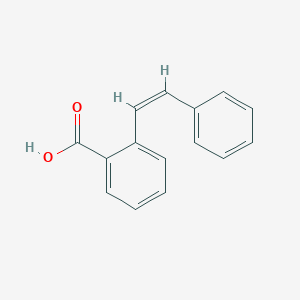
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
